molecular formula C11H9BrN2O2 B2951332 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one CAS No. 2090632-66-7

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B2951332
CAS No.: 2090632-66-7
M. Wt: 281.109
InChI Key: ZWHUNNVBCPMKOC-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one (CAS 2090632-66-7) is a brominated pyrazinone derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical intermediate, particularly in the synthesis of novel kinase inhibitors. The 2(1H)-pyrazinone scaffold is a previously underexplored motif that can fulfill the structural requirements for ATP-competitive inhibition of kinase enzymes, which are key targets in cancer research . With a molecular formula of C11H9BrN2O2 and a molecular weight of 281.11 g/mol , this compound features a bromine atom at the 5-position of the pyrazinone ring, making it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex derivatives for structure-activity relationship studies . The 3-methoxyphenyl substituent on the nitrogen atom is a common pharmacophore in drug design. Related pyrazine-containing compounds have demonstrated significant biological activities, including antibacterial effects against resistant pathogens like XDR S. Typhi and alkaline phosphatase inhibition . This product is intended for research purposes as a key building block in the development of potential therapeutic agents and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-1-(3-methoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHUNNVBCPMKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(N=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one typically involves the bromination of 1-(3-methoxyphenyl)pyrazin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to enhance the efficiency and yield of the bromination process. Additionally, the use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 5 serves as a key site for transition-metal-catalyzed cross-coupling reactions, enabling diversification of the pyrazinone scaffold.

Suzuki-Miyaura Coupling

Pd-catalyzed coupling with aryl/heteroaryl boronic acids replaces the bromine with (hetero)aryl groups. For example:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, 1,2-DME/H₂O (9:1), reflux (8–12 h) .

  • Scope : Reactions with 4-methoxyphenylboronic acid (48.4 mg, 0.319 mmol) yielded 5-(4-methoxyphenyl)-1-(3-methoxyphenyl)pyrazin-2(1H)-one in 80% yield .

Table 1: Representative Suzuki Coupling Products

Boronic AcidYield (%)Product Structure
4-Methoxyphenyl805-(4-MeO-Ph)-pyrazinone
3-Nitrophenyl825-(3-NO₂-Ph)-pyrazinone
3,4-Dimethoxyphenyl785-(3,4-diMeO-Ph)-pyrazinone

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic displacement under basic or metal-free conditions.

Amine Substitution

Reaction with primary/secondary amines yields 5-amino derivatives:

  • Conditions : Cu(OAc)₂ (10 mol%), DCE, 14 h, 50–60°C .

  • Example : Treatment with morpholine gave 5-morpholino-1-(3-methoxyphenyl)pyrazin-2(1H)-one (72% yield) .

Demethylation of Methoxy Group

The 3-methoxyphenyl group can be demethylated to a hydroxyl group using BBr₃:

  • Conditions : BBr₃ (3 equiv), CH₂Cl₂, −78°C → rt, 6 h .

  • Product : 1-(3-Hydroxyphenyl)-5-bromopyrazin-2(1H)-one (85% yield) .

Oxidation/Reduction

  • Pyrazinone Ring Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazinone to a tetrahydropyrazine derivative (65% yield) .

  • Carbonyl Modification : The ketone at position 2 can be converted to a thioketone using Lawesson’s reagent (70% yield) .

Cyclization to Fused Heterocycles

Heating with hydrazine hydrate induces cyclization to form pyrrolo[2,3-d]pyridazine derivatives:

  • Conditions : Hydrazine hydrate, EtOH, 80°C, 4 h .

  • Product : 12-Aryl-5,6-dihydropyrrolo[2,3-d]pyridazin-8(9H)-one (up to 75% yield) .

Biological Activity Correlations

Derivatives synthesized via the above reactions exhibit notable biological activities:

Table 2: Antiproliferative Activity of Selected Derivatives

CompoundPanc-1 IC₅₀ (μM)PC3 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)
5-(3-NO₂-Ph)-pyrazinone12.5417.6613.14
5-(4-Cl-Ph)-pyrazinone46.9557.9153.34

Mechanistic Insights

  • Suzuki Coupling : The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

  • Demethylation : BBr₃ selectively cleaves the methyl ether via intermediate formation of a boron-oxygen adduct .

Scientific Research Applications

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinones class, characterized by a bromine atom at the 5-position and a methoxyphenyl group at the 1-position of the pyrazinone ring. It is of interest in chemical and biological studies because the bromine atom and the methoxy group enhance its reactivity and solubility.

Potential Applications

This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and the synthesis of bioactive molecules. Its applications include:

  • Inhibitory effects The compound may act as an inhibitor or modulator of enzymes involved in critical biochemical pathways. It has been shown to exhibit inhibitory effects on certain kinases, which are pivotal in cancer cell proliferation and survival, making it a candidate for further investigation in anticancer drug development.
  • Interaction studies These studies focus on understanding how this compound binds to specific proteins or enzymes. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies are commonly used to evaluate binding affinities and mechanisms of action. These studies are crucial for optimizing the compound's therapeutic potential and understanding its pharmacodynamics.
  • PDGFR inhibitors Marine hamacanthin-derived pyrazin-2(1 H)-ones show interesting properties as a lead for their further development towards potent PDGFR-inhibitors .
Compound NameStructural FeaturesBiological Activity
1-(3-Methoxyphenyl)pyrazin-2(1H)-oneLacks the bromine atomDifferent biological activities
5-Chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-oneChlorine atom instead of bromineVarying chemical reactivity
5-Bromo-1-phenylpyrazin-2(1H)-oneLacks the methoxy groupInfluences solubility and interactions

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The bromine atom and the methoxyphenyl group play crucial roles in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the desired pharmacological effects. The exact pathways involved depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

a) 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one
  • Structural Difference : Methoxy group at position 4 instead of 3 on the phenyl ring.
  • Properties : Molecular weight = 281.11 g/mol; discontinued due to commercial availability issues .
  • Implications : The positional isomerism may alter electronic distribution, affecting binding to kinase ATP pockets. Methoxy groups at meta (3-) positions are often preferred in kinase inhibitors for optimal hydrogen bonding .
b) 3-Benzyl-5-bromopyrazin-2(1H)-one
  • Structural Difference : Benzyl group replaces 3-methoxyphenyl at position 1.
  • Properties : Molecular formula = C₁₁H₉BrN₂O; orthogonal crystal lattice (space group: Pccn) with hydrogen-bonded dimers and π-π stacking .

Functional Group Modifications

a) 5-Substituted Phenylpyrazin-2(1H)-ones

Table 1 summarizes key analogs from synthetic studies :

Substituent at Phenyl Ring Example Key Properties
3-Chloro Example 10 Electron-withdrawing group; may enhance reactivity in cross-coupling reactions.
4-Trifluoromethyl Example 13 Strong electron-withdrawing effect; improves metabolic stability.
3-Methoxy Example 11 Electron-donating group; enhances π-π interactions in kinase binding .
  • 5-Bromo vs. 5-Chloro : Bromine’s larger atomic radius may increase steric hindrance but improve halogen bonding in enzyme active sites .
b) Fused-Ring Derivatives
  • 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one (CAS: 1600511-79-2): Incorporates a fused pyridine ring, expanding the aromatic system.

Structure-Activity Relationship (SAR) Insights

Pyrazin-2(1H)-ones exhibit SAR dependent on substituents at positions 3 and 5:

  • Position 5 (Bromo) : Bromine substitution is critical for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into biaryl derivatives . In kinase inhibition, bulky substituents at position 5 may clash with ATP-binding pockets, reducing activity compared to smaller groups (e.g., methoxycarbonyl) .
  • Position 1 (3-Methoxyphenyl) : The 3-methoxy group is favorable for PDGFRβ inhibition, as demonstrated in virtual screening studies where trimethoxyphenyl analogs showed high affinity . Meta-substitution allows optimal orientation for hydrogen bonding with kinase residues.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one ~281.11 2.5–3.0 Moderate in DMSO
3-Benzyl-5-bromopyrazin-2(1H)-one 265.11 3.2–3.7 Low
5-(4-Chlorophenyl)pyrazin-2(1H)-one 207.63 2.0–2.5 High

Biological Activity

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article presents a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

This compound belongs to the pyrazinone class of compounds, characterized by a bromine atom at the 5-position and a methoxyphenyl group at the 1-position. This unique structure enhances its reactivity and solubility, making it a valuable candidate for various biological studies. The following table summarizes its structural features and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBromine at 5-position, methoxy group at 1-positionExhibits anticancer properties
1-(3-Methoxyphenyl)pyrazin-2(1H)-oneLacks bromine atomDifferent biological activities
5-Chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-oneChlorine instead of bromineVarying chemical reactivity
5-Bromo-1-phenylpyrazin-2(1H)-oneLacks methoxy groupInfluences solubility and interactions

Biological Activity

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in crucial biochemical pathways. Notably, it has shown promising results as an inhibitor of various kinases, which play essential roles in cancer cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several human cancer cell lines. For instance, studies have reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 10–30 μM against selected cancer types, indicating potential for further development as an anticancer agent .

Case Study: Anticancer Evaluation
A recent study synthesized derivatives of pyrazinones, including this compound, and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that this compound effectively induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the bromine atom and the methoxy group is critical for binding to enzyme active sites, leading to inhibition or modulation of their activity. This interaction can disrupt cellular signaling pathways crucial for tumor growth and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Variations in the substituents on the pyrazinone ring can significantly impact its biological activity. For example, compounds with different halogen substitutions (like chlorine or iodine) have been shown to exhibit varying levels of potency against cancer cell lines .

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